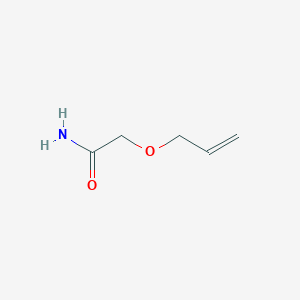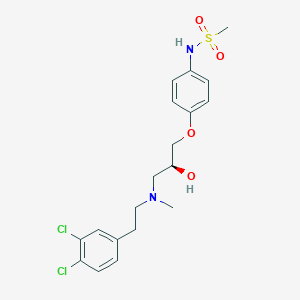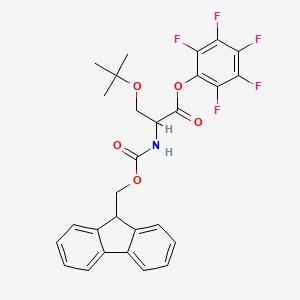![molecular formula C8H8N2O2 B12829637 (1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)
(1H-Benzo[d]imidazol-2-yl)methanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Benzo[d]imidazol-2-yl)methanediol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring with a methanediol group attached to the second position of the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)methanediol can be achieved through various synthetic routes. One common method involves the reaction of o-phenylenediamine with an aldehyde under acidic conditions to form the benzimidazole ring. The methanediol group can be introduced by subsequent reactions involving formaldehyde or other suitable reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The methanediol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with different functional groups attached to the ring. These derivatives can exhibit different biological and chemical properties, making them useful in various applications .
Applications De Recherche Scientifique
(1H-Benzo[d]imidazol-2-yl)methanediol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials
Mécanisme D'action
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)methanediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1H-Benzo[d]imidazol-2-yl)methanediol include other benzimidazole derivatives such as:
- (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone
- 2-(1H-Benzo[d]imidazol-2-yl)acetate
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines .
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct biological activities. Its methanediol group provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties .
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
1H-benzimidazol-2-ylmethanediol |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,8,11-12H,(H,9,10) |
Clé InChI |
NOYCWHAVFPTJGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


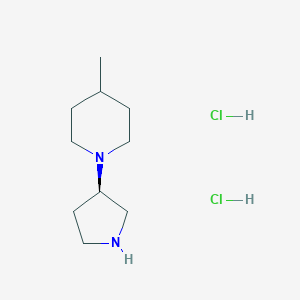
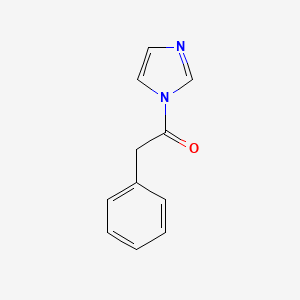
![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)

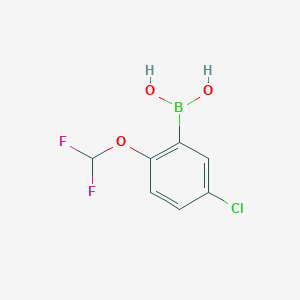


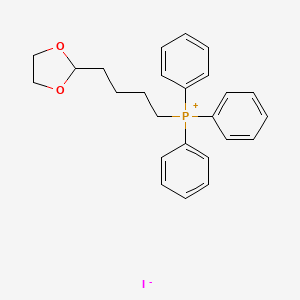

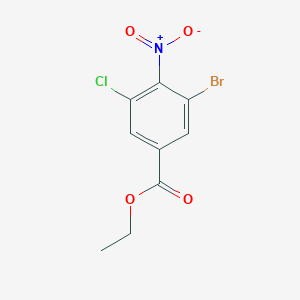
![N-[3-(aminomethyl)pyridin-2-yl]sulfamide](/img/structure/B12829638.png)
